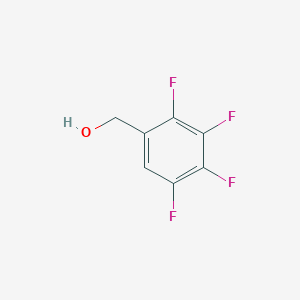

2,3,4,5-Tetrafluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUZGUMMQYQHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370108 | |

| Record name | 2,3,4,5-Tetrafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53072-18-7 | |

| Record name | 2,3,4,5-Tetrafluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53072-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrafluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,3,4,5-Tetrafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,5-Tetrafluorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The inclusion of fluorine atoms significantly influences the compound's chemical and physical characteristics, enhancing thermal stability and modifying electron density.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its application in organic synthesis and material science.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| CAS Number | 53072-18-7 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Melting Point | ~10-12 °C | [2] |

| Boiling Point | ~180 °C | [2] |

| Density | 1.51 g/cm³ | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Purity | ≥ 98% (by GC) | [1] |

| Solubility | Soluble in organic solvents such as ether and alcohol. | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property for assessing the purity of a compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating bath (oil or metal block)

Procedure:

-

A small amount of the solid sample is introduced into a capillary tube and packed down to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath.

-

The bath is heated slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[3]

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

A few drops of the liquid sample are placed into a small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

The container is filled with the liquid sample to a calibrated mark (for a pycnometer) or a specific volume is added (for a graduated cylinder).

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Dropper

-

Light source (if not built-in)

-

Constant temperature water bath (for precise measurements)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Synthesis Workflow

This compound can be synthesized from 2,3,4,5-tetrafluorobenzoic acid. The process involves the conversion of the carboxylic acid to an acid chloride, followed by reduction. A patent describes a method where 2,3,4,5-tetrafluorobenzoic acid is first reacted with thionyl chloride to form 2,3,4,5-tetrafluorobenzoyl chloride. This intermediate is then reduced using sodium borohydride to yield the final product, this compound.[4]

Caption: Synthesis of this compound.

References

2,3,4,5-Tetrafluorobenzyl alcohol chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrafluorobenzyl alcohol, a key fluorinated intermediate in organic synthesis. Its unique electronic properties make it a valuable building block in the development of novel pharmaceuticals and advanced materials. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Chemical Structure and Identity

This compound is an aromatic alcohol characterized by a benzyl group substituted with four fluorine atoms on the phenyl ring.

Chemical Structure:

CAS Number: 53072-18-7[1][2][3][4][5]

Molecular Formula: C₇H₄F₄O[1][4]

IUPAC Name: (2,3,4,5-Tetrafluorophenyl)methanol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Weight | 180.1 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |

| Purity | ≥ 98% (by GC) | [1][5] |

| Density | 1.51 g/mL at 25°C | [1][5] |

| Boiling Point | 198-202 °C | [3] |

| Melting Point | 10-12 °C | [3] |

| Refractive Index | n20/D 1.456 | [3] |

| Solubility | Soluble in organic solvents such as ether and alcohol. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2,3,4,5-Tetrafluorobenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a reduction to the alcohol.

Experimental Protocol

The following protocol is adapted from a patented synthesis method.[2]

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl chloride

-

To a reaction vessel, add 50g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid and 150 mL of thionyl chloride.

-

Add 3 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the mixture to 70°C and maintain a reflux. The reaction is considered complete when the solution becomes clear and gas evolution ceases.

-

After the reaction, recover the excess thionyl chloride by atmospheric distillation.

-

The crude 2,3,4,5-tetrafluorobenzoyl chloride is then purified by vacuum distillation to yield a colorless oily product (yield: 99%).[2]

Step 2: Synthesis of this compound

-

In a 500 mL four-necked flask, add 4.16 g (0.11 mol) of sodium borohydride (NaBH₄) and 10 g of ethylene glycol dimethyl ether.

-

Heat the mixture to 78-80°C under a nitrogen atmosphere and maintain a reflux for 3 hours to activate the sodium borohydride.

-

After activation, cool the mixture to 20-30°C and add 300 g of water, stirring until the solid is dissolved.

-

Cool the solution to 5°C.

-

Under a nitrogen atmosphere, slowly add 54.1 g of 2,3,4,5-tetrafluorobenzoyl chloride dropwise. The reaction is exothermic, and gas and solid will be generated. Control the reaction temperature between 5-15°C. The addition should take approximately 3 hours.

-

After the addition is complete, maintain the temperature for an additional hour.

-

Add 100 g of dichloromethane and stir for 10 minutes.

-

Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with 50 g of dichloromethane.

-

Combine the filtrates and separate the organic layer.

-

Recover the dichloromethane by distillation to obtain the final product, this compound.

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 2,3,4,5-Tetrafluorobenzoic acid.

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with several applications in scientific research and industrial processes:

-

Synthesis of Fluorinated Compounds: It serves as a crucial precursor in the synthesis of various fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms.[1][5]

-

Development of Specialty Chemicals: This compound is utilized in the production of specialty chemicals that require high thermal stability and specific electronic properties, making it valuable in the materials science and electronics sectors.[1][5]

-

Analytical Chemistry: It can be employed as a derivatizing agent in analytical techniques to enhance the detection and quantification of various analytes within complex mixtures.[5]

The presence of the tetrafluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule, making this alcohol a valuable scaffold for medicinal chemists in the design of new therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 3. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chemimpex.com [chemimpex.com]

2,3,4,5-Tetrafluorobenzyl alcohol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a fluorinated organic compound with the chemical formula C₇H₄F₄O.[1][2] It serves as a crucial intermediate and building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of four fluorine atoms on the benzene ring imparts unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug design and advanced materials science. This guide provides a detailed overview of a primary synthesis route and the comprehensive characterization of this compound.

Synthesis of this compound

A robust and high-yield method for synthesizing this compound involves a two-step process starting from 2,3,4,5-Tetrafluorobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by a selective reduction to the corresponding alcohol.[3]

Synthesis Workflow

Caption: Two-step synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from methodologies described in patent literature for the synthesis of tetrafluorobenzyl alcohols.[3]

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

-

To a reaction flask, add 2,3,4,5-Tetrafluorobenzoic acid (e.g., 50 g, 0.258 mol) and thionyl chloride (SOCl₂) (e.g., 150 mL).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 3 drops).

-

Heat the mixture to reflux at 70°C. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Recover the excess thionyl chloride via atmospheric distillation.

-

Purify the resulting 2,3,4,5-Tetrafluorobenzoyl chloride by vacuum distillation to yield a colorless oily product.

Step 2: Reduction to this compound

-

In a separate 500 mL four-neck flask under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (e.g., 4.16 g, 0.11 mol) and an ether solvent such as ethylene glycol dimethyl ether (e.g., 10 g).

-

Stir and heat the mixture to 78-80°C and reflux for 3 hours to activate the reducing agent.

-

After the activation, cool the mixture to 20-30°C and add water (e.g., 300 g), stirring until the solid dissolves.

-

Cool the aqueous solution to 5°C in an ice bath.

-

Under nitrogen protection, add the 2,3,4,5-Tetrafluorobenzoyl chloride (e.g., 54.1 g) dropwise. The reaction is highly exothermic; maintain the temperature between 5-15°C throughout the addition.

-

After the addition is complete, continue stirring at this temperature for 1 hour.

-

Add dichloromethane (DCM) (e.g., 100 g) and stir for 10 minutes.

-

Filter the mixture to remove insoluble inorganic salts. Wash the filter cake with additional DCM (e.g., 50 g).

-

Combine the filtrates and transfer to a separatory funnel. Separate the organic layer.

-

Recover the DCM by distillation to obtain the final product, this compound, as a white solid or colorless liquid.

Data Presentation: Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,3,4,5-Tetrafluorobenzoic Acid | [3] |

| Intermediate | 2,3,4,5-Tetrafluorobenzoyl Chloride | [3] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [3] |

| Yield (Step 1) | ~99% | [3] |

| Yield (Step 2) | ~97% | [3] |

| Overall Yield | ~96% | [3] |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid or white solid | [3][4] |

| Molecular Formula | C₇H₄F₄O | [1][2] |

| Molecular Weight | 180.10 g/mol | [1][2] |

| CAS Number | 53072-18-7 | [1][2] |

| Melting Point | ~10-12°C | [4] |

| Boiling Point | ~180°C | [4] |

| Density | ~1.51 g/cm³ | [1] |

| Refractive Index (n20D) | ~1.45 | [1] |

| Purity (GC) | ≥ 98% | [1] |

Spectroscopic Analysis

Experimental Protocol: General Spectroscopic Characterization

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

-

IR Spectroscopy: A spectrum can be obtained using an FTIR spectrometer. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, an ATR (Attenuated Total Reflectance) accessory is commonly used.

-

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The following tables outline the expected chemical shifts (δ) for this compound based on its structure and data from similar fluorinated compounds.

¹H NMR Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.8 - 7.2 | Multiplet (td) | 1H |

| -CH ₂- | 4.7 - 4.9 | Singlet/Triplet | 2H |

| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C -OH | ~60 |

| C -Ar (substituted) | 110 - 150 (with C-F coupling) |

| C -H (Ar) | ~115 (with C-F coupling) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1400 | Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation |

| 180 | [M]⁺, Molecular Ion |

| 179 | [M-H]⁺ |

| 162 | [M-H₂O]⁺, Loss of water |

| 151 | [M-CHO]⁺, Loss of formyl radical |

| 131 | [M-H₂O-F]⁺ |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin, eyes, and the respiratory tract. It should be stored away from strong oxidizing agents and flammable substances.[4]

Conclusion

This technical guide outlines a reliable synthetic route for this compound and details the analytical methods for its comprehensive characterization. The provided protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and accurate preparation and verification of this important fluorinated building block.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,3,4,5-Tetrafluorobenzyl Alcohol

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4,5-Tetrafluorobenzyl alcohol (CAS No. 53072-18-7), tailored for researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound is a fluorinated organic compound with the molecular formula C₇H₄F₄O. Its structure consists of a benzyl alcohol core with four fluorine atoms substituted on the benzene ring.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals: one for the hydroxyl proton, one for the methylene (CH₂) protons, and one for the aromatic proton.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 4.0 | Singlet (broad) | 1H |

| -CH₂- | ~4.8 | Singlet or Triplet | 2H |

| Ar-H | 7.0 - 7.5 | Multiplet | 1H |

Note: The chemical shift of the -OH proton can vary depending on the solvent and concentration. The multiplicity of the -CH₂- protons may appear as a triplet due to coupling with the adjacent fluorine atom.

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each of the seven carbon atoms in the molecule. The chemical shifts are significantly influenced by the attached fluorine atoms.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH | 60 - 65 |

| Ar-C (C-H) | 110 - 125 |

| Ar-C (C-CH₂OH) | 125 - 135 |

| Ar-C (C-F) | 135 - 165 (with C-F coupling) |

2.3. Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for characterizing fluorinated compounds. The spectrum will show four distinct signals for the four non-equivalent fluorine atoms on the aromatic ring.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| F (Position 2) | -140 to -145 |

| F (Position 3) | -150 to -155 |

| F (Position 4) | -155 to -160 |

| F (Position 5) | -145 to -150 |

Note: Chemical shifts are referenced to CFCl₃.

2.4. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Place the sample in a 5 mm NMR tube and insert it into the NMR spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, C-O, and C-F bonds, as well as for the aromatic ring.

3.1. Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic ring |

| 2950 - 2850 | C-H stretch (aliphatic) | Methylene group |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1260 - 1000 | C-O stretch | Alcohol |

| 1300 - 1100 | C-F stretch | Fluoroaromatic |

3.2. Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR) FT-IR.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

4.1. Mass Spectrometry Data

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 180, corresponding to its molecular weight. The observed fragmentation pattern provides structural information.

| m/z | Relative Intensity | Possible Fragment |

| 180 | Base Peak | [C₇H₄F₄O]⁺ (Molecular Ion) |

| 159 | High | [C₇H₃F₃O]⁺ (Loss of HF) |

| 151 | Medium | [C₆H₄F₃]⁺ (Loss of CH₂OH) |

| 130 | High | [C₆H₂F₂O]⁺ |

4.2. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the structure based on the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Reactivity and Stability of 2,3,4,5-Tetrafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrafluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's reactivity and stability, making it a compound of interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the fluorine atoms enhances the thermal stability and modulates the reactivity of the benzylic alcohol functional group. This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols and comparative data to inform its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53072-18-7 | [1] |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Density | 1.51 g/cm³ | [1] |

| Refractive Index | n20D 1.45 | [1] |

| Melting Point | ~10-12 °C | [3] |

| Boiling Point | ~180 °C | [3] |

| Solubility | Soluble in organic solvents such as ether and alcohol. | [3] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the hydroxyl group at the benzylic position, with the tetrafluorinated phenyl ring influencing the reaction kinetics and pathways.

Oxidation

Common oxidizing agents for this transformation include:

-

Potassium Permanganate (KMnO₄): In non-polar solvents under phase transfer catalysis, KMnO₄ can selectively oxidize benzyl alcohols to benzaldehydes in high yields.[4] The reaction is typically performed at room temperature.

-

Pyridinium Chlorochromate (PCC): PCC is a mild and selective reagent for the oxidation of primary alcohols to aldehydes.[5][6] The reaction is typically carried out in an anhydrous organic solvent like dichloromethane. Kinetic studies on the PCC oxidation of benzyl alcohol and its substituted derivatives show a first-order dependence on both the alcohol and the oxidant.[5][6]

-

Pyridinium Dichromate (PDC): Similar to PCC, PDC is another chromium-based oxidant used for the selective oxidation of alcohols.[7]

The electron-withdrawing fluorine atoms on the phenyl ring of this compound are expected to decrease the electron density at the benzylic carbon, potentially slowing down the rate of oxidation compared to unsubstituted benzyl alcohol.

Reduction

This compound can be synthesized via the reduction of 2,3,4,5-tetrafluorobenzaldehyde or its corresponding carboxylic acid derivative. Common reducing agents for these transformations include:

-

Sodium Borohydride (NaBH₄): This is a mild reducing agent capable of reducing aldehydes and ketones to alcohols. The reduction of fluorinated benzaldehydes with NaBH₄ is a common synthetic route.[8] While NaBH₄ is generally selective for aldehydes and ketones, it can be used in combination with additives to modify its reactivity.[9][10][11]

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, to alcohols.[12][13]

The choice of reducing agent depends on the starting material and the desired selectivity.

Stability

The stability of this compound is a key consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Specialty chemicals and fluorinated polymers derived from this compound are noted for their high thermal stability.[1][2] While a specific decomposition temperature for the alcohol itself is not documented, the strong C-F bonds in the aromatic ring contribute to its overall thermal robustness compared to non-fluorinated analogs.

pH Stability and Hydrolysis

The stability of the benzylic alcohol to hydrolysis is crucial, particularly in acidic or basic reaction conditions. While specific hydrolysis rate data for this compound across a pH range is not available, general principles suggest that under strongly acidic or basic conditions, dehydration or other side reactions could occur, especially at elevated temperatures.

Storage and Handling

For safe handling and to maintain the integrity of the compound, the following precautions should be observed:

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][14]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[14] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[14][15][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure for the preparation of tetrafluorobenzyl alcohols.[17]

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Ethylene glycol dimethyl ether

-

Dichloromethane

-

Water

Procedure:

-

Formation of 2,3,4,5-Tetrafluorobenzoyl chloride:

-

To 50 g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid, add 150 mL of thionyl chloride and 3 drops of DMF.

-

Heat the mixture to 70 °C and reflux until the solution becomes clear and no more gas is evolved.

-

Remove the excess thionyl chloride by atmospheric distillation, followed by reduced pressure distillation to obtain 2,3,4,5-tetrafluorobenzoyl chloride as a colorless oily product (yield: ~99%).[17]

-

-

Reduction to this compound:

-

In a 500 mL four-necked flask under a nitrogen atmosphere, add 4.16 g (0.11 mol) of NaBH₄ and 10 g of ethylene glycol dimethyl ether.

-

Heat the mixture to 78-80 °C and reflux for 3 hours.

-

Cool the mixture to 20-30 °C and add 300 g of water, stirring until the solid dissolves.

-

Cool the solution to 5 °C and, under a nitrogen atmosphere, slowly add 54.1 g of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Control the reaction temperature between 5-15 °C during the addition, which is strongly exothermic and generates gas and solids. The addition should take approximately 3 hours.

-

After the addition is complete, continue to stir the mixture for a period to ensure the reaction goes to completion.

-

Purification:

-

The crude product can be purified by distillation under reduced pressure.

Applications in Drug Development

Fluorinated building blocks like this compound are of significant interest in medicinal chemistry. The incorporation of fluorine atoms into a drug candidate can enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[1][15][18]

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the literature, its utility as a key intermediate is recognized in the synthesis of various fluorinated organic compounds for the pharmaceutical and agrochemical industries.[1][2]

The general synthetic utility can be visualized in the context of preparing more complex molecules, where the tetrafluorobenzyl moiety is introduced as a key structural element.

Conclusion

This compound is a valuable fluorinated building block with a reactivity profile centered around its benzylic alcohol functionality, modulated by the electron-withdrawing tetrafluorinated ring. Its enhanced stability and utility in introducing a polyfluorinated moiety make it an important intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. While specific quantitative data on its reactivity and stability remain areas for further investigation, the information compiled in this guide provides a solid foundation for its effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. kscl.co.in [kscl.co.in]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. fishersci.com [fishersci.com]

- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 18. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-Tetrafluorobenzyl alcohol (CAS No. 53072-18-7), a versatile fluorinated compound used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts: Solubility and the Impact of Fluorination

The solubility of a compound is determined by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

This compound possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a tetrafluorinated aromatic ring. The high electronegativity of the fluorine atoms influences the electron distribution of the benzene ring, affecting its polarity and interaction with solvent molecules. This unique structure enhances its reactivity and general solubility in a variety of organic solvents compared to its non-fluorinated analog, benzyl alcohol.[1]

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. However, qualitative solubility information can be compiled from material safety data sheets, supplier information, and its documented use in chemical synthesis.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Name | Polarity | Expected Solubility | Rationale and Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Soluble | The polar nature of DMSO and its ability to accept hydrogen bonds make it a good solvent for compounds with hydroxyl groups. |

| Dimethylformamide (DMF) | High | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Medium | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor, facilitating the dissolution of alcohols. | |

| Ethyl Acetate | Medium | Soluble | Often used as a solvent for reactions and extractions involving fluorinated compounds. | |

| Polar Protic | Methanol | High | Soluble | The hydroxyl groups of both methanol and the solute can form strong hydrogen bonds, leading to high solubility.[2] |

| Ethanol | High | Soluble | Similar to methanol, ethanol is an excellent solvent for alcohols due to hydrogen bonding.[2] | |

| Non-Polar | Dichloromethane (DCM) | Low | Soluble | While less polar, DCM is an effective solvent for many moderately polar organic compounds. |

| Diethyl Ether | Low | Soluble | The ether linkage can act as a hydrogen bond acceptor, and it is a common solvent for many organic reactions.[2] | |

| Toluene | Low | Likely Soluble | The aromatic ring of toluene can interact with the fluorinated ring of the solute, though solubility may be less than in more polar solvents. | |

| Hexane / Heptane | Very Low | Sparingly Soluble / Insoluble | As non-polar alkane solvents, they are generally poor solvents for polar compounds like alcohols due to the lack of favorable intermolecular interactions. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, the Shake-Flask Method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at equilibrium.

Materials and Equipment:

-

This compound (solid or liquid)

-

High-purity organic solvent of interest

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid/liquid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4][5] The time required can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[3]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination and solvent selection.

References

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzyl Alcohol: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrafluorobenzyl alcohol is a fluorinated organic compound that has emerged as a crucial building block in contemporary organic synthesis. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable synthon for the introduction of fluorine-containing moieties into a wide range of molecules. This strategic incorporation of fluorine can significantly modulate the physicochemical and biological properties of the target compounds, including metabolic stability, lipophilicity, and binding affinity, which is of paramount importance in the fields of medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and tabulated data to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53072-18-7 | [1] |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Melting Point | 10-12 °C | [2] |

| Boiling Point | ~180 °C | [2] |

| Density | ~1.51 g/cm³ | [1] |

| Refractive Index (n20D) | 1.45 | [1] |

| Solubility | Soluble in common organic solvents like ether and alcohol. | [2] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of 2,3,4,5-tetrafluorobenzoic acid or its derivatives. A typical synthetic workflow is outlined below.

Experimental Protocol: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid

Step 1: Preparation of 2,3,4,5-Tetrafluorobenzoyl Chloride [3]

To a flask containing 150 mL of thionyl chloride is added 50 g (0.258 mol) of 2,3,4,5-tetrafluorobenzoic acid. Three drops of N,N-dimethylformamide (DMF) are added, and the mixture is heated to 70 °C and refluxed. The reaction is monitored until the solution becomes clear and gas evolution ceases. After completion, thionyl chloride is removed by atmospheric distillation, followed by reduced pressure distillation to afford 2,3,4,5-tetrafluorobenzoyl chloride as a colorless oil.

-

Yield: 99%[3]

Step 2: Reduction to this compound [3]

In a 500 mL four-necked flask, 4.16 g (0.11 mol) of sodium borohydride (NaBH₄) and 10 g of ethylene glycol dimethyl ether (glyme) are stirred and heated to 78-80 °C under a nitrogen atmosphere for 3 hours to activate the reducing agent. The mixture is then cooled to 20-30 °C, and 300 g of water is added with stirring. After cooling the solution to 5 °C, 54.1 g of 2,3,4,5-tetrafluorobenzoyl chloride is added dropwise under nitrogen, maintaining the reaction temperature between 5-15 °C. The reaction is exothermic and generates gas and a solid. After the addition is complete, the reaction mixture is processed to isolate the product.

Key Reactions of this compound as a Building Block

This compound serves as a versatile precursor for a variety of functional group transformations, enabling its incorporation into more complex molecular architectures.

Conversion to 2,3,4,5-Tetrafluorobenzyl Halides

The hydroxyl group of this compound can be readily converted to a halide, a more versatile leaving group for nucleophilic substitution reactions.

Experimental Protocol: Preparation of 2,3,4,5-Tetrafluorobenzyl Bromide [4]

A mixture of phosphorus tribromide (2.1 g) and toluene (1 cm³) is added dropwise to a solution of 2,3,4,5,6-pentafluorobenzyl alcohol (3.4 g) and pyridine (0.21 g) in toluene (10 cm³) at 0 °C. The reaction mixture is stirred at 0 °C for 45 minutes, then at ambient temperature for 75 minutes. The reaction is quenched by adding it to an excess of saturated sodium bicarbonate solution. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated under reduced pressure. The residue is purified by passing through a plug of silica gel.

Etherification

The formation of ethers from this compound is a common strategy to introduce the tetrafluorobenzyl moiety. The Williamson ether synthesis is a widely employed method.[5][6][7][8]

Experimental Protocol: Williamson Ether Synthesis [5][6][7][8]

A general procedure involves the deprotonation of this compound with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide is then treated with a primary alkyl halide or a sulfonate ester (e.g., tosylate, mesylate) to yield the corresponding ether via an Sₙ2 reaction. The reaction is typically stirred at room temperature or gently heated to achieve completion.

Esterification

Esterification of this compound provides access to a range of esters with potential applications as bioactive molecules or advanced materials.

Experimental Protocol: Acylation with an Acyl Chloride [9]

To a dry round-bottom flask under an inert atmosphere, the alcohol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM). A base such as pyridine (1.2 eq.) or 4-dimethylaminopyridine (DMAP) is added, and the solution is cooled to 0 °C. The acyl chloride (1.1 eq.) is then added dropwise. The reaction is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with 1 M HCl, extracted with DCM, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by silica gel column chromatography.

Oxidation to 2,3,4,5-Tetrafluorobenzaldehyde

The selective oxidation of this compound to the corresponding aldehyde provides another important synthetic intermediate.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) [10]

A solution of this compound in a chlorinated solvent such as dichloromethane (DCM) is added to a suspension of pyridinium chlorochromate (PCC) and an adsorbent like Celite or silica gel. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to yield the crude aldehyde, which can be further purified by distillation or chromatography.

Applications in Synthesis

The utility of this compound as a building block is demonstrated in its application in the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical sectors. The tetrafluorobenzyl moiety can impart desirable properties to the final product.[1]

Agrochemicals

A notable application is in the synthesis of pyrethroid insecticides. For instance, the structurally related 2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate in the production of the insecticide transfluthrin.[11]

Pharmaceuticals

The introduction of the 2,3,4,5-tetrafluorobenzyl group into pharmacologically active scaffolds is an area of active research. The fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. While specific, publicly available, detailed syntheses of marketed drugs using this exact building block are limited, its potential is recognized in drug discovery programs.[1]

Summary of Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis and key reactions of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,3,4,5-Tetrafluorobenzoic Acid | 1. SOCl₂, DMF (cat.), 70 °C, reflux2. NaBH₄, H₂O, Glyme, 5-15 °C | This compound | - | [3] |

| 2,3,4,5-Tetrafluorobenzoyl Chloride | NaBH₄, H₂O, Glyme, 5-15 °C | This compound | High | [3] |

Table 2: Key Reactions of this compound

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Bromination | PBr₃, Pyridine, Toluene, 0 °C to RT | 2,3,4,5-Tetrafluorobenzyl Bromide | - | [4] |

| Esterification (Acylation) | Acyl Chloride, Pyridine, DCM, 0 °C to RT | 2,3,4,5-Tetrafluorobenzyl Ester | Good to Excellent | [9] |

| Oxidation | PCC, Celite, DCM, RT | 2,3,4,5-Tetrafluorobenzaldehyde | - | [10] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its hydroxyl group allow for its incorporation into a diverse array of molecules. The presence of the tetrafluorinated aromatic ring provides a powerful tool for chemists to fine-tune the properties of target compounds, with significant implications for the development of new pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. CN109293478B - Method for preparing tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. nbinno.com [nbinno.com]

A Technical Guide to 2,3,4,5-Tetrafluorobenzyl Alcohol for Research and Development

For researchers, scientists, and professionals in drug development, the selection of high-purity chemical reagents is a critical determinant of experimental success and product quality. This guide provides an in-depth overview of 2,3,4,5-Tetrafluorobenzyl alcohol, a key fluorinated building block in pharmaceutical and agrochemical synthesis, focusing on its available purity grades, supplier information, and essential quality control considerations.

Supplier and Purity Grade Overview

This compound (CAS No. 53072-18-7) is commercially available from a range of suppliers, with purity levels typically suitable for demanding research and manufacturing applications. The most common method for purity analysis cited by suppliers is Gas Chromatography (GC). Below is a summary of prominent suppliers and their offered purity grades.

| Supplier | Purity Grade(s) Offered | Analysis Method |

| Chem-Impex | ≥ 98% | GC |

| Santa Cruz Biotechnology | Not specified | Not specified |

| Aladdin Scientific | min 98% | GC |

| Lab Pro Inc. | Min. 98.0% | GC |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

| Sigma-Aldrich (distributes for Apollo Scientific) | Not specified | Not specified |

| Thermo Scientific (formerly Alfa Aesar) | 97+% | Not specified |

| Hongsheng Sci-Tech Development Co. Ltd. | 98+% | Not specified |

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

The purity of this compound is routinely assessed by Gas Chromatography (GC). While specific parameters may vary between laboratories, the following outlines a general methodology for such an analysis.

Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total area of all observed peaks.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary Column suitable for polar compounds (e.g., a polyethylene glycol or modified polysiloxane phase).

-

Autosampler or manual injection system.

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound sample.

-

High-purity solvent for sample dilution (e.g., acetone, ethyl acetate, or dichloromethane).

-

Carrier gas (e.g., Helium, Nitrogen).

-

Gases for FID (e.g., Hydrogen, Air).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration might be in the range of 1-10 mg/mL.

-

GC Instrument Setup:

-

Injector: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program:

-

Initial Temperature: e.g., 60-80 °C, hold for 1-2 minutes.

-

Ramp Rate: e.g., 10-20 °C/min.

-

Final Temperature: e.g., 250-280 °C, hold for 5-10 minutes to ensure all components elute.

-

-

Detector (FID): Set to a high temperature to prevent condensation (e.g., 280-300 °C).

-

Carrier Gas Flow: Set to the optimal flow rate for the column used.

-

-

Injection: Inject a small, fixed volume of the prepared sample (e.g., 1 µL) into the GC.

-

Data Acquisition: Record the chromatogram for the duration of the run.

-

Data Analysis:

-

Integrate the areas of all peaks in the chromatogram.

-

Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quality Control Workflow for Chemical Reagents

The quality of a chemical reagent like this compound is assured through a systematic quality control process. This workflow ensures that the material meets the required specifications from receipt to final release for use.

Caption: A generalized workflow for the quality control of incoming chemical reagents.

Role in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex fluorinated molecules.[1] Its utility stems from the presence of the fluorine atoms, which can significantly alter the properties of a target molecule, including its metabolic stability and biological activity. The alcohol functional group provides a reactive handle for a variety of chemical transformations. A simplified logical flow of its application in synthetic chemistry is outlined below.

Caption: Synthetic pathways originating from this compound.

References

Methodological & Application

Synthesis of Derivatives from 2,3,4,5-Tetrafluorobenzyl Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrafluorobenzyl alcohol is a versatile fluorinated building block of significant interest in medicinal chemistry, agrochemistry, and materials science. The incorporation of the tetrafluorobenzyl moiety can substantially modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This document provides detailed protocols for the synthesis of key derivatives—ethers, esters, and aldehydes—starting from this compound. These derivatives serve as crucial intermediates for the development of novel compounds.

Key Synthetic Transformations

The primary alcohol functionality of this compound allows for a range of chemical modifications. The main pathways for derivatization include:

-

Ether Synthesis: Formation of an ether linkage (C-O-C) via Williamson ether synthesis or Mitsunobu reaction.

-

Ester Synthesis: Formation of an ester linkage (C-O-C=O) via Mitsunobu reaction or classical Fischer esterification.

-

Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, a key precursor for many other functional groups.

dot

Caption: Key synthetic routes from this compound.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of various derivatives. Yields are representative and may vary based on the specific substrate and reaction scale.

| Derivative Class | Reaction Type | Reagents | Typical Solvent | Typical Temp. | Typical Time (h) | Typical Yield (%) |

| Bromide | Bromination | PPh₃, NBS | THF | Room Temp. | < 0.1 | > 90 |

| Ether | Williamson Synthesis | R'-OH, NaH | THF | Room Temp. | 1 - 12 | 70 - 95 |

| Ether | Mitsunobu Reaction | R'-OH, PPh₃, DIAD | THF | 0 °C to RT | 6 - 24 | 60 - 90 |

| Ester | Mitsunobu Reaction | R'-COOH, PPh₃, DIAD | THF | 0 °C to RT | 6 - 24 | 70 - 95 |

| Aldehyde | Oxidation | PCC | Dichloromethane | Room Temp. | 1 - 4 | 85 - 95 |

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide

This protocol describes the conversion of the starting alcohol to the corresponding bromide, a key intermediate for Williamson ether synthesis.

dot

Caption: Workflow for the synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide.

Materials:

-

This compound (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.2 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 equiv) and triphenylphosphine (1.2 equiv) in minimal anhydrous THF, add N-Bromosuccinimide (1.2 equiv) in one portion under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and should be monitored by Thin Layer Chromatography (TLC), with completion expected within 1-5 minutes.

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the mixture twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 2,3,4,5-tetrafluorobenzyl bromide.

Protocol 2: Synthesis of 2,3,4,5-Tetrafluorobenzyl Ethers via Williamson Ether Synthesis

This protocol details the synthesis of an ether from 2,3,4,5-tetrafluorobenzyl bromide and a chosen alcohol or phenol.[2]

Materials:

-

Alcohol or Phenol (e.g., 4-nitrophenol) (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

-

2,3,4,5-Tetrafluorobenzyl Bromide (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

To a stirred suspension of sodium hydride (1.5 equiv) in anhydrous THF in a flask under a nitrogen atmosphere, add a solution of the desired alcohol or phenol (1.0 equiv) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 2,3,4,5-tetrafluorobenzyl bromide (1.2 equiv) in anhydrous THF to the mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring progress by TLC. Gentle heating may be required for less reactive alcohols.

-

After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired ether.

Protocol 3: Synthesis of 2,3,4,5-Tetrafluorobenzyl Esters via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the direct conversion of this compound to an ester using a carboxylic acid.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Carboxylic Acid (e.g., Benzoic Acid) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv), the chosen carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

-

Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 4: Synthesis of 2,3,4,5-Tetrafluorobenzaldehyde via PCC Oxidation

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).[5][6][7]

Materials:

-

This compound (1.0 equiv)

-

Pyridinium Chlorochromate (PCC) (1.5 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Silica Gel

Procedure:

-

To a stirred suspension of PCC (1.5 equiv) in anhydrous dichloromethane, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane in one portion.

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.

-

Wash the silica plug with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield 2,3,4,5-tetrafluorobenzaldehyde. Further purification by column chromatography may be performed if necessary.

Application in Drug Discovery: A Conceptual Framework

While specific biological activities for the derivatives described herein are not extensively documented in the public domain, the introduction of the 2,3,4,5-tetrafluorobenzyl group is a common strategy in drug design. Fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate pKa and lipophilicity, thereby improving cell permeability and oral bioavailability.[1][8] The tetrafluorinated aromatic ring can also participate in favorable non-covalent interactions (e.g., π-π stacking, multipolar interactions) with protein targets.

The diagram below illustrates a hypothetical scenario where derivatization of a lead compound with the 2,3,4,5-tetrafluorobenzyl moiety enhances its binding to a target protein, thereby improving its inhibitory activity in a signaling pathway.

dot

Caption: Enhanced inhibition of a signaling pathway by a derivatized compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: 2,3,4,5-Tetrafluorobenzyl Alcohol as a Protecting Group for Hydroxyl Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. The 2,3,4,5-tetrafluorobenzyl (TFB) group is an emerging protecting group for hydroxyl functionalities, offering unique electronic properties due to the presence of multiple fluorine atoms on the aromatic ring. These fluorine atoms render the benzyl group more electron-deficient, influencing its stability and reactivity, thereby presenting a valuable tool for orthogonal synthesis strategies. This document provides detailed application notes, experimental protocols, and comparative data for the use of 2,3,4,5-tetrafluorobenzyl alcohol as a protecting group.

Overview of the 2,3,4,5-Tetrafluorobenzyl (TFB) Protecting Group

The TFB group is introduced to a hydroxyl function via the corresponding 2,3,4,5-tetrafluorobenzyl bromide under standard Williamson ether synthesis conditions. The electron-withdrawing nature of the fluorine atoms is hypothesized to modulate the stability of the resulting ether linkage compared to traditional benzyl ethers.

Synthesis of the Protecting Group Precursor

The key precursor for the introduction of the TFB group is 2,3,4,5-tetrafluorobenzyl bromide. This is typically synthesized from this compound, which in turn can be prepared from 2,3,4,5-tetrafluorobenzoic acid.

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the reduction of the corresponding carboxylic acid.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ether solvent (e.g., Diethyl ether, THF)

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3,4,5-tetrafluorobenzoic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

-

Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

-

Reduction to the Alcohol: Dissolve the crude 2,3,4,5-tetrafluorobenzoyl chloride in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of sodium borohydride in the same anhydrous ether. Slowly add the sodium borohydride suspension to the cooled acid chloride solution.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, cautiously quench the reaction by the slow addition of aqueous HCl at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by flash column chromatography or distillation.

Protocol 2: Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide

This protocol follows a standard procedure for the conversion of an alcohol to the corresponding bromide.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure (using PBr₃):

-

Bromination: Dissolve this compound in an anhydrous solvent such as DCM or diethyl ether under an inert atmosphere and cool to 0 °C. Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise.

-

Reaction Monitoring and Work-up: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto ice-cold water.

-

Extraction and Purification: Extract the aqueous layer with the organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude 2,3,4,5-tetrafluorobenzyl bromide can be purified by flash column chromatography or distillation.

Protection of Alcohols as 2,3,4,5-Tetrafluorobenzyl Ethers

The protection of a hydroxyl group as a TFB ether is typically achieved under Williamson ether synthesis conditions.

Protocol 3: General Procedure for the Protection of a Primary Alcohol

Materials:

-

Alcohol substrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2,3,4,5-Tetrafluorobenzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Deprotonation: To a solution of the alcohol in anhydrous DMF or THF at 0 °C under an inert atmosphere, add sodium hydride (1.1-1.5 equivalents) portion-wise.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes, then add 2,3,4,5-tetrafluorobenzyl bromide (1.1-1.5 equivalents). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add water and extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Data Presentation: Protection of Alcohols

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | NaH | DMF | 0 to RT | 12-16 | High (Typical) | General Protocol |

| Secondary Alcohol | NaH | DMF/THF | 0 to RT | 12-24 | Moderate to High | General Protocol |

Note: Yields are typically high but can vary depending on the specific substrate.

Deprotection of 2,3,4,5-Tetrafluorobenzyl Ethers